3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol
Description
3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol is a heterocyclic compound featuring a phenol core substituted with a chlorine atom at position 3 and a 1,2,4-oxadiazole ring at position 4. The 1,2,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, known for its stability and role in modulating biological activity.
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
3-chloro-5-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-5(2-7(12)3-6)8-10-4-13-11-8/h1-4,12H |
InChI Key |
QGBPWLZUTOMJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenol with a suitable amidoxime under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol exhibits significant antimicrobial properties. The presence of the oxadiazole moiety enhances its effectiveness against various bacterial and fungal strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against strains such as Candida albicans and Fusarium oxysporum.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
Case Study: Antimicrobial Efficacy Assessment
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound, against a panel of microbial strains. Results indicated that specific structural features consistently correlated with higher antimicrobial efficacy compared to compounds lacking those features.
Agricultural Applications
Potential as Pesticides
The compound is being investigated for its potential use as an insecticide or herbicide due to its ability to disrupt biological processes in pests. The oxadiazole ring is known for its role in inhibiting key metabolic pathways in target organisms.
Materials Science
Development of Advanced Materials
3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol is explored for applications in the development of new materials such as polymers and coatings. Its unique chemical properties allow it to be integrated into materials that require enhanced durability and resistance to environmental factors.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the position and type of substituents on both the phenolic ring and the oxadiazole moiety are crucial for enhancing biological activity:
- Chloro Substituents : The presence of chlorine atoms is associated with increased potency against bacterial and fungal strains.
- Oxadiazole Ring Modifications : Variations in the oxadiazole structure can lead to significant changes in antimicrobial activity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol with related compounds:
Key Observations :
- Chlorine vs.
- Phenol vs. Phenyl: The phenol group in the target compound enhances polarity and hydrogen-bonding capacity compared to phenyl-substituted analogs like 3-chloro-5-phenyl-1,2,4-oxadiazole .
- Positional Isomerism : 1,2,4-Oxadiazole orientation (3-yl vs. 5-yl) affects biological activity. For example, 1,2,4-oxadiazol-3-yl derivatives show improved carbonic anhydrase IX (hCA IX) inhibition compared to 5-yl analogs .
Antimicrobial Activity:
- Aminoethyl and Dimethylaminopropyl Derivatives: Compounds like 4-(3-(4-(4-(2-aminoethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol hydrochloride () exhibit potent antimicrobial activity against enteric pathogens, attributed to the basic aminoethyl side chain enhancing membrane penetration .
Enzyme Inhibition:
- Carbonic Anhydrase (CA) Inhibition: highlights that 1,2,4-oxadiazole derivatives with optimized substituents (e.g., sulfonamide groups) achieve subnanomolar inhibition of hCA IX, a cancer-related isoform. Methoxy substituents reduce potency, while 1,2,4-oxadiazol-3-yl groups outperform 5-yl analogs .
Stability and Reactivity:
- Ester Hydrolysis: Compounds like 2-methyl-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl esters () face hydrolytic instability, suggesting that the phenol group in the target compound may offer superior stability in physiological conditions .
Biological Activity
3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol is a compound that combines the structural features of both phenolic and oxadiazole moieties, which are known to exhibit a variety of biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential applications in antimicrobial and anticancer therapies.
Structural Characteristics
The compound features:
- A chlorine atom substituent on the phenolic ring.
- An oxadiazole ring , which enhances stability and reactivity.
These structural characteristics contribute to its solubility and interaction with biological systems, making it a candidate for further biological evaluation.
Antimicrobial Activity
Compounds containing the oxadiazole moiety have been documented to possess significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles demonstrate activity against various bacterial strains. The specific antimicrobial efficacy of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol remains to be fully characterized, yet it is anticipated to exhibit similar properties due to its structural composition.
Antibacterial Efficacy
Research indicates that oxadiazole derivatives can outperform standard antibiotics in certain cases. For example:
- Compound 5v exhibited an EC50 value of 19.44 μg/mL against Xanthomonas oryzae .
- Other derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria with MIC values lower than traditional treatments .
Anticancer Activity
The anticancer potential of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol is supported by studies on related compounds. The oxadiazole derivatives have been recognized for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation.
Case Studies
- Tubulin Inhibition : A study on similar oxadiazole compounds revealed significant inhibition of tubulin polymerization, leading to increased apoptosis in cancer cells .
- Cell Line Testing : Compounds structurally related to 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol demonstrated notable cytotoxicity against various cancer cell lines including:
The biological activity of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol can be attributed to several mechanisms:
- Inhibition of Cell Division : By interfering with tubulin dynamics.
- Induction of Apoptosis : Through pathways that increase annexin V-positive cells .
- Antioxidant Properties : Potentially reducing oxidative stress within cells.
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol, and how can purity be ensured?
The compound is typically synthesized via cyclocondensation of a nitrile precursor with hydroxylamine hydrochloride under reflux in ethanol or methanol. For example, a chloro-substituted phenolic nitrile intermediate can react with hydroxylamine to form the 1,2,4-oxadiazole ring. Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.5–9.0 ppm for oxadiazole protons). Recrystallization from ethanol/water mixtures improves crystallinity, and elemental analysis confirms stoichiometry .
Q. How is the structural characterization of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol performed?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals grown via slow evaporation in DMSO/water are analyzed using SHELXL for refinement . Complementary techniques include:
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies show degradation <5% over 24 hours in PBS (pH 7.4) at 25°C, but acidic/basic conditions (pH <3 or >10) accelerate hydrolysis of the oxadiazole ring. Store at –20°C in inert atmosphere to prevent oxidation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Use enzyme inhibition assays (e.g., COX-2 or LOX for anti-inflammatory potential) at 10–100 µM concentrations. Cytotoxicity can be assessed via MTT assay in HEK-293 or HepG2 cells. For neuropathic pain targets (as suggested by oxadiazole analogs), calcium flux assays in neuronal cell lines are recommended .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products like regioisomers?
Employ Design of Experiments (DoE) to optimize reaction parameters:
Q. How to resolve contradictions between computational and experimental structural data?
If DFT-predicted bond lengths (e.g., C-O in oxadiazole) deviate from XRD data, refine computational models using hybrid functionals (B3LYP/6-311++G**) and compare with SHELXL-refined crystallographic parameters. Discrepancies >0.05 Å suggest lattice packing effects or dynamic disorder .
Q. What advanced techniques identify degradation pathways under oxidative stress?
Use HPLC-MS/MS with CID fragmentation to detect degradation products. For example, oxidation at the phenolic –OH group generates quinone intermediates (m/z +16). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with multivariate analysis (PCA) reveal dominant degradation mechanisms .
Q. How can computational modeling predict binding interactions with biological targets?
Perform molecular docking (AutoDock Vina) against homology models of pain-related receptors (e.g., TRPV1). MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes. QSAR models using Hammett constants (σ for chloro substituent) correlate electronic effects with activity .
Q. What mechanistic studies elucidate the compound’s toxicological profile?
Transcriptomic analysis (RNA-seq) in zebrafish embryos exposed to 1–10 µM doses identifies upregulated oxidative stress pathways (e.g., Nrf2/ARE). Complement with ROS detection assays (DCFH-DA) and mitochondrial membrane potential measurements (JC-1 dye) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
